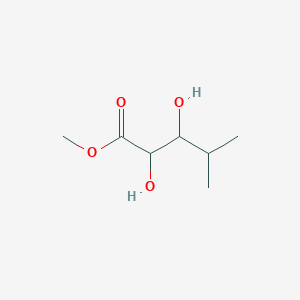
(E)-3-cyclopentylprop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-cyclopentylprop-2-en-1-ol is an organic compound characterized by a cyclopentyl group attached to a prop-2-en-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-cyclopentylprop-2-en-1-ol typically involves the reaction of cyclopentylmagnesium bromide with acrolein. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then quenched with water and extracted with an organic solvent such as diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
(E)-3-cyclopentylprop-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alkane or alcohol, depending on the reducing agent used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to the corresponding chloride, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: Cyclopentylprop-2-enal or cyclopentylprop-2-enoic acid.
Reduction: Cyclopentylpropane or cyclopentylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-3-cyclopentylprop-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-3-cyclopentylprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism of action fully.
類似化合物との比較
Similar Compounds
Cyclopentanol: A structurally similar compound with a hydroxyl group attached to a cyclopentane ring.
Cyclopentylmethanol: Another similar compound with a hydroxyl group attached to a cyclopentylmethyl group.
Uniqueness
(E)-3-cyclopentylprop-2-en-1-ol is unique due to the presence of both a cyclopentyl group and an allylic alcohol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
特性
分子式 |
C8H14O |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
(E)-3-cyclopentylprop-2-en-1-ol |
InChI |
InChI=1S/C8H14O/c9-7-3-6-8-4-1-2-5-8/h3,6,8-9H,1-2,4-5,7H2/b6-3+ |
InChIキー |
FYOMDMAJOTWCGR-ZZXKWVIFSA-N |
異性体SMILES |
C1CCC(C1)/C=C/CO |
正規SMILES |
C1CCC(C1)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B15313071.png)

